molecular formula C7H5BrINO B3031020 4-Bromo-3-iodobenzamide CAS No. 1261516-63-5

4-Bromo-3-iodobenzamide

Cat. No.: B3031020
CAS No.: 1261516-63-5
M. Wt: 325.93
InChI Key: ZESPBTMXHMNPTM-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzamide is an organic compound with the molecular formula C7H5BrINO. It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodobenzamide typically involves halogenation reactions. One common method is the sequential bromination and iodination of benzamide. The process begins with the bromination of benzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. This is followed by iodination using iodine or an iodinating agent like iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and terminal alkynes in the presence of a base like triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

Major Products Formed:

Scientific Research Applications

4-Bromo-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodobenzamide involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and iodine atoms can form strong halogen bonds with electron-rich sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the alteration of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-bromo-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESPBTMXHMNPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717807
Record name 4-Bromo-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261516-63-5
Record name 4-Bromo-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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